Thallium perchlorate
Description
Overview of Thallium Oxidation States and Perchlorate (B79767) Anion in Advanced Inorganic Chemistry Contexts
Thallium, a post-transition metal in Group 13 of the periodic table, predominantly exhibits two oxidation states: +1 (thallous) and +3 (thallic). inorganicventures.com The stability of the +1 oxidation state is a notable feature of thallium chemistry, often contrasted with the more common +3 state for other elements in its group. inorganicventures.com The thallium(I) ion (Tl⁺) shares similarities with alkali metal cations and the silver(I) ion (Ag⁺) in terms of its ionic radius and some chemical properties.
The perchlorate anion (ClO₄⁻) is the conjugate base of perchloric acid, one of the strongest known monoprotic acids. It possesses a tetrahedral geometry with the chlorine atom at the center. The negative charge is delocalized over the four oxygen atoms, rendering it a large, weakly coordinating, and generally non-complexing anion. tera.org This property makes perchlorate salts, including thallium perchlorate, useful in chemical research for controlling ionic strength with minimal interference from the anion. tera.org
Rationale for Dedicated Academic Inquiry on this compound Chemistry
The study of this compound is driven by several key factors. The existence of two stable and accessible oxidation states for thallium provides a rich field for investigating redox chemistry. Thallium(III) perchlorate, in particular, is a potent oxidizing agent and has been utilized in various organic syntheses. researchgate.netjetir.org Its reactions often proceed through mechanisms involving organothallium intermediates, offering insights into organometallic reaction pathways. jetir.org
Furthermore, the weakly coordinating nature of the perchlorate anion allows for the study of the intrinsic properties of the thallium cations in solution and in the solid state. The structural and bonding characteristics of this compound and its solvates have been the subject of crystallographic and spectroscopic investigations. govinfo.govacs.org The comparison between the chemical behaviors of thallium(I) and thallium(III) perchlorates provides valuable insights into the influence of oxidation state on the structure, bonding, and reactivity of metal compounds.
Chemical and Physical Properties
Thallium(I) perchlorate (TlClO₄) and thallium(III) perchlorate [Tl(ClO₄)₃] exhibit distinct physical and chemical properties.
Thallium(I) Perchlorate: This compound typically appears as colorless crystals. americanelements.com It is soluble in water. americanelements.com The crystal structure of thallium(I) perchlorate is orthorhombic at room temperature and undergoes a phase transition to a cubic structure at higher temperatures. govinfo.gov
Thallium(III) Perchlorate: Thallium(III) perchlorate is commonly available as a hydrate, often as colorless, hygroscopic crystals. researchgate.netnih.gov It is soluble in water and some organic solvents. researchgate.net The compound is known to decompose upon heating. researchgate.net
| Property | Thallium(I) Perchlorate | Thallium(III) Perchlorate Hydrate |
| Formula | TlClO₄ | Tl(ClO₄)₃·xH₂O |
| Appearance | Colorless crystals americanelements.com | Colorless hygroscopic crystals researchgate.net |
| Molecular Weight | 303.83 g/mol nih.gov | 502.73 g/mol (anhydrous) |
| Solubility in Water | Soluble americanelements.com | Soluble researchgate.net |
| Crystal Structure | Orthorhombic govinfo.gov | - |
| Oxidizing Properties | Weak | Strong oxidizing agent researchgate.net |
Synthesis and Formulation
The synthesis of thallium perchlorates involves different approaches depending on the desired oxidation state of thallium.
Thallium(I) Perchlorate: Thallium(I) perchlorate can be prepared through several methods:
Reaction with Perchloric Acid: Dissolving metallic thallium in aqueous perchloric acid. elsevier.es
Double Decomposition: Reacting thallium(I) sulfate (B86663) with barium perchlorate. The insoluble barium sulfate precipitates, leaving thallium(I) perchlorate in solution. elsevier.es
From Thallium(I) Nitrate (B79036): Repeated fuming of thallous nitrate with perchloric acid can also yield thallous perchlorate. cdnsciencepub.com
Thallium(III) Perchlorate: The synthesis of thallium(III) perchlorate is more complex due to the higher oxidation state.
Oxidation of Thallium(I) Perchlorate: Thallous perchlorate can be oxidized to thallic perchlorate using a strong oxidizing agent like sodium bromate. The resulting thallic hydroxide (B78521) is then dissolved in perchloric acid. cdnsciencepub.com
From Thallium(III) Oxide: Thallium(III) perchlorate can be prepared in situ by reacting thallium(III) oxide with perchloric acid. niscair.res.in
Structural Analysis
The structural characteristics of thallium perchlorates have been elucidated through various analytical techniques, primarily X-ray crystallography.
Thallium(I) Perchlorate: At ambient temperature, thallium(I) perchlorate possesses an orthorhombic crystal structure with the space group Pbnm. govinfo.gov It undergoes a phase transition at approximately 539 K to a cubic structure with the space group F43m. govinfo.gov
Thallium(III) Perchlorate: The structure of thallium(III) perchlorate often involves solvated cations. For instance, in dimethyl sulfoxide (B87167) (DMSO), it forms the hexakis(dimethyl sulfoxide)thallium(III) ion, [Tl(DMSO)₆]³⁺. acs.org In this complex, the thallium(III) ion is octahedrally coordinated to the oxygen atoms of the DMSO molecules. acs.org The crystal structure of dimethyl-1,10-phenanthrolinethis compound has also been reported, revealing an unusual coordination environment for the thallium atom. rsc.orgrsc.org
Chemical Reactivity and Applications in Synthesis
The reactivity of this compound is largely dictated by the oxidation state of the thallium ion.
Thallium(I) Perchlorate: Thallium(I) perchlorate is generally less reactive than its thallium(III) counterpart. It is primarily used as a source of the Tl⁺ ion or the perchlorate anion in various chemical reactions.
Thallium(III) Perchlorate: Thallium(III) perchlorate is a powerful oxidizing agent and a mild Lewis acid, making it a valuable reagent in organic synthesis. researchgate.net
Oxidation of Alkenes: It is used for the oxidation and cyclization of alkenes. researchgate.net For example, the reaction of geraniol (B1671447) with thallium(III) perchlorate leads to the formation of new carbocyclic products. researchgate.net
Oxidation of Phenols: p-Alkylphenols are oxidized by thallium(III) perchlorate in aqueous perchloric acid to yield the corresponding p-quinols in good yields. researchgate.net
Oxidative Rearrangements: Thallium(III) salts, including the perchlorate, are known to effect oxidative rearrangements of various organic substrates. niscair.res.in For instance, they have been used in the synthesis of isoflavones from flavanones. niscair.res.in
Oxidation of other Substrates: Thallium(III) perchlorate has been studied in the oxidation of various other organic and inorganic compounds, including cinnamyl alcohol, sulfanilic acid, and active methylene (B1212753) compounds. jetir.orgtsijournals.comresearchgate.net The kinetics and mechanisms of these reactions have been investigated to understand the role of thallium(III) as an oxidant. jetir.orgtsijournals.comresearchgate.net
Structure
2D Structure
Properties
CAS No. |
13453-40-2 |
|---|---|
Molecular Formula |
ClO4Tl |
Molecular Weight |
303.83 g/mol |
IUPAC Name |
perchloryloxythallium |
InChI |
InChI=1S/ClHO4.Tl/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 |
InChI Key |
OWFNVXUZWJBPMP-UHFFFAOYSA-M |
SMILES |
O=Cl(=O)(=O)O[Tl] |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[Tl+] |
Synonyms |
THALLIUMPERCHLORATE |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Techniques
In-situ Synthesis Routes of Thallium(III) Perchlorate (B79767)
In-situ preparation is a common strategy for utilizing Thallium(III) perchlorate, often starting from the stable Thallium(III) oxide.
Reaction of Thallium(III) Oxide with Perchloric Acid
The synthesis of Thallium(III) perchlorate can be achieved through the direct acid-base reaction of Thallium(III) oxide with aqueous perchloric acid. Thallium(III) oxide, a basic oxide, reacts with the strong acid to yield the corresponding salt and water. This method is a fundamental route for preparing solutions of the salt for subsequent reactions. The reaction proceeds according to the following equation:
Tl₂O₃ + 6HClO₄ → 2Tl(ClO₄)₃ + 3H₂O
This preparation is typically performed in an aqueous medium, yielding a solution of Thallium(III) perchlorate.
Preparation of Solvated Thallium(III) Perchlorate Complexes
Thallium(III) ions readily form coordination complexes with various solvents. These solvated forms are often stable and can be isolated as crystalline solids or used in solution.
Formation of Hexakis(dimethyl sulfoxide)thallium(III) Perchlorate
A well-characterized solvated complex is Hexakis(dimethyl sulfoxide)thallium(III) perchlorate, Tl(DMSO)₆₃. Stable, solid crystals of this complex can be prepared by adding dimethyl sulfoxide (B87167) (DMSO) to a concentrated acidic aqueous solution of Thallium(III) perchlorate and allowing the solvent to evaporate.
The crystal structure of Tl(DMSO)₆₃ has been determined by X-ray crystallography. The thallium(III) ion is coordinated to six oxygen atoms from the DMSO ligands, forming a slightly distorted octahedral geometry.
| Parameter | Value |
|---|---|
| Crystal System | Trigonal |
| Space Group | R3̄ |
| Tl-O Bond Distance | 2.224(3) Å |
| Tl···S Distance | 3.292(2) Å |
| O-Tl-O Bond Angle | 96.20(11)° |
| Tl-O-S Bond Angle | 120.7(2)° |
Preparation of Thallium(III) Perchlorate Solutions in Acidic Aqueous Media
Stable, colorless aqueous solutions of Thallium(III) can be readily prepared by dissolving a Thallium(III) salt, such as that formed from Thallium(III) oxide and perchloric acid, in acidic water. nih.govaskfilo.com The presence of excess acid is crucial to suppress hydrolysis of the Tl³⁺ ion, which would otherwise lead to the precipitation of hydrated Thallium(III) oxide. These acidic aqueous solutions serve as convenient stock solutions for the synthesis of other thallium compounds and complexes. nih.govaskfilo.com
Synthesis of Organothallium Perchlorate Derivatives
Organothallium compounds are versatile intermediates in organic synthesis. The preparation of aryl thallium derivatives is a key step in accessing these reagents.
Monoaryl Thallium(III) Perchlorates
The direct synthesis of monoaryl Thallium(III) perchlorates is not the most common route for creating an aryl-thallium bond. Typically, the process involves an electrophilic aromatic substitution reaction known as thallation, using the more reactive Thallium(III) trifluoroacetate (B77799), Tl(OCOCF₃)₃. This reaction between an aromatic compound, such as benzene, and Thallium(III) trifluoroacetate in trifluoroacetic acid yields a monoarylthallium(III) bis(trifluoroacetate) intermediate.
ArH + Tl(OCOCF₃)₃ → ArTl(OCOCF₃)₂ + CF₃COOH
The resulting arylthallium(III) dicarboxylate can then, in principle, undergo anion exchange reactions to yield the corresponding monoaryl Thallium(III) perchlorate, ArTl(ClO₄)₂. The existence of compounds such as monophenylthallium(III) perchlorate has been noted in electrochemical studies.
Comparative Synthetic Approaches and Reagent Utility
This compound as a Versatile Oxidizing Reagent in Organic Synthesis
Thallium(III) salts, including this compound, have been investigated as oxidizing agents in various organic transformations. The high oxidizing potential of the Tl(III)/Tl(I) couple is a key driver for these reactions. In aqueous perchlorate media, thallium(III) has been shown to effectively oxidize compounds such as chloroacetamide, iodoacetamide, and bromoacetamide. niscpr.res.in The perchlorate ion itself is generally considered a non-coordinating and stable counter-ion, allowing the thallium(III) ion to be the primary active species in the oxidation process.
The utility of thallium(III) compounds in organic synthesis extends to a variety of reactions, including oxidative rearrangements, ring contractions of cyclic alkenes, and the oxidation of homoallylic alcohols. researchgate.net While specific studies focusing solely on this compound as the primary reagent are detailed, the broader literature on thallium(III) oxidations often employs various thallium salts, with the reactivity being attributed to the thallium(III) cation.
Below is a table summarizing the types of organic transformations where thallium(III) reagents are utilized.
| Reaction Type | Substrate Class | Product Class | Reference |
| Oxidative Rearrangement | Chalcones | Rearranged products | researchgate.net |
| Ring Contraction | Cyclic Alkenes | Ring-contracted ketones | researchgate.net |
| Oxidation | Homoallylic Alcohols | Oxidized products | researchgate.net |
| Aromatic Thallation | Aromatic Compounds | Arylthallium compounds | researchgate.net |
| Oxidative Coupling | Phenols | Coupled phenolic products | researchgate.net |
| Oxidation | Chloroacetamide | Oxidized products | niscpr.res.in |
| Oxidation | Iodoacetamide | Oxidized products | niscpr.res.in |
| Oxidation | Bromoacetamide | Oxidized products | niscpr.res.in |
Alternative Reagents in Perchlorate Salt Synthesis
The synthesis of perchlorate salts can be achieved through various methods, utilizing a range of reagents. These methods often involve either the direct neutralization of a base with perchloric acid or the oxidation of a chlorate (B79027) salt.
One common laboratory method for preparing perchlorate salts is the reaction of a metal carbonate or hydroxide (B78521) with perchloric acid. dtic.mil For instance, sodium perchlorate can be synthesized by reacting sodium carbonate or sodium hydroxide with a perchloric acid solution. dtic.mil
Another significant route to perchlorate salts is the oxidation of the corresponding chlorate. This can be accomplished using strong oxidizing agents or through electrolysis. For example, potassium perchlorate can be prepared by the oxidation of potassium chlorate. dtic.mil
Anhydrous metal perchlorates can be synthesized using more specialized reagents to avoid the presence of water. A notable method involves the reaction of a metal chloride with chlorine perchlorate. google.com This approach has been used for the synthesis of anhydrous titanium perchlorate, vanadium perchlorate, and chromyl perchlorate. google.com
The following table outlines alternative reagents and methods for the synthesis of various perchlorate salts.
| Target Perchlorate Salt | Starting Material | Reagent(s) | Key Process | Reference |
| Sodium Perchlorate | Sodium Chlorate | - | Electrolysis | dtic.mil |
| Sodium Perchlorate | Sodium Carbonate/Hydroxide | Perchloric Acid | Neutralization | dtic.mil |
| Potassium Perchlorate | Potassium Carbonate | Perchloric Acid | Neutralization | dtic.mil |
| Potassium Perchlorate | Potassium Chlorate | Lead Dioxide / Sulfuric Acid | Chemical Oxidation | dtic.mil |
| Silver Perchlorate | Silver Oxide | Perchloric Acid | Neutralization | dtic.mil |
| Silver Perchlorate | Barium Perchlorate | Silver Sulfate (B86663) | Metathesis | dtic.mil |
| Titanium Tetraperchlorate | Titanium Tetrachloride | Chlorine Perchlorate | Anhydrous Reaction | google.com |
| Vanadium Perchlorate | Vanadium Oxytrichloride | Chlorine Perchlorate | Anhydrous Reaction | google.com |
| Chromyl Perchlorate | Chromyl Chloride | Chlorine Perchlorate | Anhydrous Reaction | google.com |
| Ammonium (B1175870) Perchlorate | Sodium Perchlorate | Ammonium Chloride | Double Replacement | youtube.com |
Structural Elucidation and Solid State Investigations
Crystallographic Analysis of Thallium Perchlorate (B79767) Compounds
Crystallographic studies have been successfully conducted on various forms of thallium(III) perchlorate, particularly its solvated complexes. These analyses provide fundamental data on bond lengths, bond angles, and crystal lattice parameters.
The structure of the dimethyl sulfoxide (B87167) (DMSO) solvated thallium(III) ion has been comprehensively studied in the solid state. acs.orgfigshare.com The compound, Tl(dmso)₆₃, features a central thallium(III) ion coordinated by six DMSO molecules. acs.org
In the hexakis(dimethyl sulfoxide)thallium(III) cation, the thallium(III) atom is coordinated by six oxygen atoms from the DMSO ligands, resulting in an octahedral coordination polyhedron. diva-portal.orgnih.gov This TlO₆ kernel, however, is not perfectly octahedral. The structure exhibits a compression along a threefold symmetry axis, distorting the geometry. acs.orgfigshare.comdiva-portal.org
At a temperature of 295 K, the Tl-O bond distance in the highly symmetric hexakis(dimethyl sulfoxide)thallium(III) ion is 2.224(3) Å. acs.orgfigshare.comdiva-portal.org The compression of the octahedral TlO₆ kernel along the threefold axis results in an O-Tl-O bond angle of 96.20(11)°. acs.orgfigshare.comdiva-portal.org Additionally, the Tl-O-S bond angle has been determined to be 120.7(2)°. acs.orgdiva-portal.org A low-temperature EXAFS study at 10 K found a slightly shorter Tl-O distance of 2.221(4) Å. acs.orgfigshare.com
X-ray crystallography studies have determined that hexakis(dimethyl sulfoxide)thallium(III) perchlorate crystallizes in a trigonal unit cell belonging to the space group R-3 (No. 148). acs.orgfigshare.comdiva-portal.org The unit cell parameters have been measured at different temperatures. At 295 K, the parameters are a = b = 11.9764(13) Å and c = 20.802(2) Å, with a cell volume of 2584.0(5) ų. acs.orgfigshare.com At a lower temperature of 150 K, the parameters are a = b = 11.8995(9) Å and c = 20.467(2) Å, corresponding to a volume of 2509.9(4) ų. acs.org
| Parameter | Value (at 295 K) acs.orgfigshare.com | Value (at 150 K) acs.org |
| Crystal System | Trigonal | Trigonal |
| Space Group | R-3 | R-3 |
| a | 11.9764(13) Å | 11.8995(9) Å |
| b | 11.9764(13) Å | 11.8995(9) Å |
| c | 20.802(2) Å | 20.467(2) Å |
| Volume (V) | 2584.0(5) ų | 2509.9(4) ų |
| Z | 3 | 3 |
Thallium(III) perchlorate is known to exist as a hexahydrate, presenting as white, hygroscopic crystals. nih.govhaz-map.com However, detailed single-crystal X-ray diffraction data, such as unit cell parameters and specific atomic coordinates for thallium(III) perchlorate hexahydrate, are not as extensively documented in readily available literature as for its DMSO solvate.
Organothallium compounds, which feature a direct carbon-thallium bond, are an established class of organometallic species. wikipedia.org While the chemistry of various organothallium compounds, such as thallium cyclopentadienide, has been explored, specific crystallographic studies on organothallium compounds with a perchlorate counter-ion are not prominently featured in the surveyed literature. wikipedia.orghhu.de Therefore, detailed structural elucidation for this particular subclass of thallium perchlorate compounds is not available within the scope of the provided research.
Organothis compound Crystal Structures
Coordination of Dimethylthallium Ions, e.g., in 1,10-Phenanthroline-dimethylthallium(III) Perchlorate
The coordination environment of the dimethylthallium(III) cation, [Tl(CH₃)₂]⁺, has been elucidated through single-crystal X-ray analysis of its complex with 1,10-phenanthroline (B135089), forming [Tl(CH₃)₂(C₁₂H₈N₂)]ClO₄. In this compound, the dimethylthallium group is not linear but exhibits a bent configuration, with a C-Tl-C bond angle measured at 168.3(1.5)°. This deviation from linearity is a significant feature of its solid-state structure.
The coordination geometry around the thallium atom is best described as a distorted pentagonal bipyramid. researchgate.net The two methyl groups occupy the axial positions, while the equatorial plane is defined by the two nitrogen atoms of the 1,10-phenanthroline ligand and oxygen atoms from the perchlorate anions. Notably, one of the five equatorial positions remains vacant. The bonds in the equatorial plane are considered to be predominantly electrostatic in nature. researchgate.net
A key aspect of the crystal structure is the role of the perchlorate ions. They act as bidentate ligands, coordinating to the thallium centers and bridging the [Tl(CH₃)₂(phen)] units. This bridging results in the formation of a polymeric structure in the solid state. researchgate.net The coordination of the perchlorate ions highlights their direct involvement in the supramolecular assembly of this organothallium compound.
| Parameter | Value |
| Compound | 1,10-Phenanthroline-dimethylthallium(III) Perchlorate |
| C-Tl-C Bond Angle | 168.3(1.5)° |
| Thallium Coordination Geometry | Distorted Pentagonal Bipyramid |
| Perchlorate Ion Function | Bidentate, Bridging Ligand |
| Resulting Crystal Structure | Polymeric |
Polymorphism and Phase Transitions
This compound, like many other inorganic salts, is subject to changes in its crystal structure under different thermodynamic conditions. These transformations are indicative of polymorphism and phase transitions, which are fundamental aspects of its solid-state behavior.
Crystal Structure Transformations in this compound Systems
Evidence suggests that this compound exhibits polymorphism, existing in different crystal structures at various temperatures. A high-temperature (ht) crystalline form of thallium(I) perchlorate has been identified, distinct from its room-temperature structure. ynu.edu.cn While detailed studies on the phase transitions of this compound are not as extensive as for some alkali perchlorates, the existence of a high-temperature polymorph implies a solid-solid phase transition occurs upon heating.
In related systems, such as sodium perchlorate, temperature-dependent studies using Raman spectroscopy have detailed the structural and dynamic changes leading up to and during phase transitions. These studies show features like the broadening of spectral bands and shifts in vibrational frequencies as the crystal lattice approaches a transition temperature. For sodium perchlorate, a first-order structural phase transition is observed at 581 K, preceded by a pre-transitional region starting around 460 K. Similar phenomena, driven by the dynamic motions of the ions within the crystal lattice, are anticipated in this compound, though specific transition temperatures and mechanisms require further dedicated investigation.
Isomorphism with Alkali Metal Perchlorates
Thallium(I) perchlorate is known to be isomorphous with the perchlorates of potassium and ammonium (B1175870). rsc.org This isomorphism signifies that these compounds share a similar crystal structure, despite the different cations involved. The crystalline form of this compound is a right rhombic prism. rsc.org
Careful goniometric measurements of this compound crystals have established the relationship between its crystallographic axes. The axial ratios have been determined, providing a quantitative basis for the comparison with its isomorphous counterparts. This structural similarity is rooted in the comparable ionic radii and coordination preferences of the Tl⁺, K⁺, and NH₄⁺ cations.
| Compound | Crystal System | Isomorphous Group |
| Thallium(I) Perchlorate | Rhombic | Potassium Perchlorate, Ammonium Perchlorate |
Intermolecular Interactions and Supramolecular Assembly
The solid-state architecture of thallium compounds is often governed by a range of non-covalent interactions. While not involving this compound directly, the following examples with other thallium(I) salts illustrate the types of interactions that are crucial for their supramolecular assembly.
Triel Bonding (Tl...π interactions) in Thallium(I) Phosphorodithioates
In the realm of supramolecular chemistry, triel bonding plays a significant role in the assembly of thallium(I) compounds. This type of interaction is observed in thallium(I) phosphorodithioates, where the thallium atom engages in attractive interactions with π-systems. researchgate.netamericanelements.com Specifically, Tl⋯π contacts are instrumental in the formation of unique supramolecular polymeric architectures. americanelements.com
These interactions are a result of the positively charged thallium atom being attracted to the π-electron density of aromatic rings or other π-systems within the ligands. In some structures, a unique Tl⋯π/π⋯π/Tl⋯π self-assembly has been observed, highlighting the complexity and importance of these non-covalent forces in directing the crystal packing. The stereochemically active lone pair of electrons on the thallium(I) ion also influences its coordination sphere and contributes to the formation of these extended structures. americanelements.com
C-H...Tl Anagostic Interactions and Supramolecular Architectures
In certain thallium(I) diarylphosphorodithioates, both intermolecular Tl⋯π (triel bonds) and C–H⋯Tl anagostic interactions are present. researchgate.net These weak interactions, in concert with stronger coordination bonds, help to satisfy the coordinative unsaturation of the large thallium atom and play a crucial role in the formation of the final solid-state structure. The study of these interactions is essential for understanding and predicting the crystal engineering of thallium-containing materials.
Solid-State Nuclear Magnetic Resonance Spectroscopy of this compound
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to probe the local chemical environment of atomic nuclei in solid materials. For an ionic compound like thallium(I) perchlorate (TlClO₄), both the thallium and chlorine nuclei are NMR-active, offering potential avenues for structural characterization. The primary isotopes of interest are ²⁰⁵Tl and ³⁵Cl .
Thallium-205 NMR:
Thallium possesses two NMR-active isotopes, ²⁰³Tl and ²⁰⁵Tl, both with a nuclear spin of 1/2. huji.ac.il Due to its higher natural abundance (70.48%) and greater sensitivity, ²⁰⁵Tl is the preferred nucleus for NMR studies. huji.ac.ilshef.ac.uk Thallium is known to have a very wide chemical shift range, making ²⁰⁵Tl NMR a sensitive probe of the metal's coordination environment. huji.ac.il However, experimental studies on solid thallium compounds are not abundant in the literature. Computational studies using Density Functional Theory (DFT) have been employed to investigate the ²⁰⁵Tl chemical shifts in various thallium halides and other compounds, demonstrating the sensitivity of the thallium nucleus to its chemical surroundings. cnr.itnih.gov
Chlorine-35 NMR:
Chlorine has two quadrupolar NMR-active isotopes, ³⁵Cl (spin 3/2) and ³⁷Cl. nih.gov Despite yielding slightly broader signals, ³⁵Cl is often the preferred nucleus for NMR studies due to its higher natural abundance (75.78%) and greater sensitivity. researchgate.net Solid-state ³⁵Cl NMR is particularly sensitive to the local environment around the chlorine atom, with parameters such as the quadrupolar coupling constant (CQ) and chemical shift (CS) tensor providing detailed structural information. nih.govrsc.org Studies on other inorganic perchlorates, such as potassium perchlorate (KClO₄), have reported typical ³⁵Cl chemical shifts, providing a reference point for the perchlorate anion. researchgate.net The quadrupolar interaction, which arises from the interaction of the chlorine nucleus's electric quadrupole moment with the local electric field gradient, is a key parameter in these studies and is highly sensitive to the symmetry of the charge distribution around the nucleus. nih.gov
Below are tables summarizing the general NMR properties of the relevant isotopes, which would be pertinent to any future solid-state NMR investigation of this compound.
Table 1: General NMR Properties of Thallium Isotopes
| Isotope | Natural Abundance (%) | Spin (I) | Magnetic Moment (μ/μN) |
|---|---|---|---|
| ²⁰³Tl | 29.524 | 1/2 | +1.6222 |
Table 2: General NMR Properties of Chlorine Isotopes
| Isotope | Natural Abundance (%) | Spin (I) | Quadrupole Moment (Q/fm²) |
|---|---|---|---|
| ³⁵Cl | 75.78 | 3/2 | -8.165 |
Coordination Chemistry of Thallium Perchlorate Systems
Thallium(III) Coordination Environments
Thallium(III) generally favors coordination with six ligands, often adopting an octahedral geometry. Its behavior with various donor ligands reveals key aspects of its coordination chemistry.
Hexa-coordination with Oxygen-donor Ligands (e.g., Dimethyl Sulfoxide (B87167), Water)
Thallium(III) readily forms hexa-coordinate complexes with oxygen-donor ligands like dimethyl sulfoxide (DMSO) and water. In the solid state, the compound Tl(dmso)63 features a thallium(III) ion coordinated to six DMSO molecules through their oxygen atoms, resulting in an octahedral TlO6 core. acs.orgacs.org This structure is characterized by a Tl-O bond distance of 2.224(3) Å at 295 K. acs.orgacs.org The TlO6 octahedron is noted to be compressed along a threefold axis. acs.orgacs.org Spectroscopic studies, including EXAFS, confirm a similar regular hexa-coordination in solution, with a mean Tl-O bond distance of 2.22(1) Å. acs.org
The compound Tl(H2O)63 contains octahedrally hexahydrated thallium(III) ions. acs.org While disorder in the crystal structure has posed challenges for precise determination of the Tl-O bond distance, octahedral six-coordination is established. acs.org The considerable covalency in the metal-oxygen bonds is thought to contribute to the consistent observation of a coordination number of six for the thallium(III) ion with oxygen donors. acs.org
Table 1: Selected Bond Distances and Angles for Hexa-coordinate Thallium(III) Complexes
| Complex | Tl-O Bond Distance (Å) | O-Tl-O Bond Angle (°) | Tl-O-S Bond Angle (°) | Reference |
| [Tl(dmso)6]3+ (solid, 295 K) | 2.224(3) | 96.20(11) | 120.7(2) | acs.orgacs.org |
| [Tl(dmso)6]3+ (solid, 150 K) | 2.240(4) | - | - | researchgate.net |
| [Tl(dmso)6]3+ (solution) | 2.22(1) | - | 124(2) | acs.orgacs.org |
Coordination with Halide and Neutral Ligands
Thallium(III) halides form complexes with a variety of neutral ligands. For instance, compounds with the general stoichiometry TlX3L2 (where X is a halide and L is a neutral ligand like DMSO, triphenylphosphine (B44618) oxide, or pyridine) have been synthesized. researchgate.netresearchgate.net While this stoichiometry might suggest five-coordination, the precise coordination environment can be more complex. In the case of [TlI3(C2H6OS)2], the thallium atom is surrounded by three iodide ligands in the equatorial plane and two oxygen-coordinating DMSO molecules in the axial positions, forming a trigonal bipyramidal geometry. researchgate.netresearchgate.net
The interaction of Tl(III) with halide ions can also lead to the formation of tetrahalothallate(III) anions, [TlX4]-, particularly in the presence of large cations. researchgate.netresearchgate.net For example, [TlCl4]- has been shown to have a tetrahedral geometry. researchgate.net The stability of these halide complexes is significant, and they can be formed through substitution reactions. For instance, the Tl(III) complex with 4-(2-pyridylazo)resorcinol (B72590) (PAR) reacts with halides to form more stable thallium(III)-halide species, releasing the PAR ligand. mdpi.com
Encapsulation in Polyoxometalate Frameworks (e.g., Polyoxopalladates)
Thallium(III) can be encapsulated within the intricate structures of polyoxometalates (POMs), such as polyoxopalladates (POPs). thepomlab.deacs.orgacs.org This has led to the synthesis and characterization of novel nanoclusters. One such example is the phosphate-capped 12-palladate nanocube, [TlPd12O8(PO4)8]13–. acs.orgacs.org In this structure, a Tl(III) ion is centrally located within a cage-like framework of palladium and phosphate (B84403) groups. Another complex, a 23-palladate double-cube with the formula [Tl2IIIPd23P14O70(OH)2]20–, has also been synthesized. acs.orgacs.org These compounds are of interest for their structural novelty and potential applications in materials science and catalysis. researchgate.net The stability of these encapsulated species in solution has been verified using multinuclear NMR spectroscopy. acs.orgacs.org
Thallium(I) Coordination Environments
In contrast to the trivalent state, thallium(I) exhibits different coordination preferences, often engaging with softer donor atoms and participating in more varied coordination geometries.
Coordination with Dipeptides
Thallium(I) forms complexes with dipeptides in aqueous solutions, with the interactions being pH-dependent. scielo.brresearchgate.net Studies involving dipeptides such as L-phenylalanylglycine and glycyl-L-phenylalanine have shown the formation of mononuclear 1:1 species. scielo.brresearchgate.netscielo.br Specifically, complexes of the type [Tl(HL)]+ and TlL have been identified in the pH range of 1.5 to 10.5, where HL represents the protonated dipeptide ligand and L- is the fully deprotonated form. scielo.brresearchgate.net The stability of these complexes has been determined using potentiometric and spectrophotometric methods in a sodium perchlorate (B79767) medium to maintain constant ionic strength. scielo.brresearchgate.netscielo.br
Table 2: Thallium(I)-Dipeptide Complex Species
| Dipeptide Ligand | Complex Species | pH Range | Reference |
| L-phenylalanylglycine | [Tl(HL)]+ | 1.5 - 10.5 | scielo.brresearchgate.net |
| Glycyl-L-phenylalanine | [Tl(HL)]+, TlL | 1.5 - 10.5 | scielo.brresearchgate.net |
Ligand Binding Mechanisms (e.g., Carboxylate, Amine Donor Groups)
The binding of thallium(I) to dipeptides involves coordination with the available donor groups, primarily the carboxylate (-COO-) and amine (-NH2) functionalities. scielo.br The specific coordination mode can vary depending on the dipeptide and the pH of the solution. For the Tl(I)-L-phenylalanylglycine system, evidence suggests that the [Tl(HL)]+ species is the predominant form, where the thallium ion is likely coordinated to the carboxylate group of the dipeptide. scielo.br The formation of TlL species with glycyl-L-phenylalanine indicates that at higher pH values, deprotonation of the amine group may occur, allowing for its participation in coordination.
Coordination with Phosphorodithioate (B1214789) Ligands
Thallium(I), often introduced from a thallium(I) perchlorate precursor, readily forms complexes with phosphorodithioate ligands (R₂PS₂⁻). The coordination chemistry in these systems is characterized by the formation of diverse structural motifs, largely influenced by the stereochemically active lone pair of electrons on the Tl(I) center and the nature of the organic substituents on the phosphorus atom.
Research into thallium(I) phosphorodithioates has revealed the formation of unique supramolecular polymeric architectures. jammuuniversity.ac.in These structures are often stabilized by a combination of primary Tl-S bonds and weaker, non-covalent interactions such as Tl⋯S, Tl⋯π, and anagostic C–H⋯Tl interactions. researchgate.net The coordination environment around the thallium atom is typically hemidirected, a direct consequence of the lone pair's spatial requirements. jammuuniversity.ac.in
For instance, studies on thallium(I) complexes with dialkoxy- and diaryloxy-phosphorodithioate ligands show varied coordination. In one case, the thallium atom is symmetrically positioned within the ligand's cleft, forming an ionic structure stabilized by intramolecular Tl⋯S interactions. jammuuniversity.ac.in In another, the thallium atom is coordinated to a single sulfur atom, while the second sulfur atom participates in a triel bond (TrB) interaction. jammuuniversity.ac.in X-ray crystallography of the polynuclear complex [Tl{S₂P(O-cyclo-C₆H₁₁)₂}]n shows a chain polymer structure composed of alternating, structurally non-equivalent binuclear molecules. diva-portal.orgdiva-portal.orgresearchgate.net Within these chains, all the phosphorodithioate ligands exhibit a terminal/μ₃-bridging coordination mode. diva-portal.orgdiva-portal.orgresearchgate.net
The table below summarizes key structural features of a representative thallium(I) phosphorodithioate complex.
Table 1: Structural Data for a Thallium(I) Phosphorodithioate Complex
| Feature | Description | Reference |
|---|---|---|
| Complex | [Tl{S₂P(O-cyclo-C₆H₁₁)₂}]n | diva-portal.orgdiva-portal.org |
| Structure Type | Polynuclear (Chain Polymer) | diva-portal.orgdiva-portal.org |
| Monomeric Unit | Binuclear molecules [Tl₂{S₂P(O-cyclo-C₆H₁₁)₂}₂] | diva-portal.orgresearchgate.net |
| Ligand Coordination | Terminal/μ₃-bridging mode | diva-portal.orgdiva-portal.orgresearchgate.net |
| Key Interactions | Tl-S bonds, Tl⋯S interactions, Tl⋯π contacts | jammuuniversity.ac.in |
Mixed-Valence Thallium Complexes Involving Perchlorate
The formation of mixed-valence Tl(I)/Tl(III) complexes is a notable feature of thallium chemistry. While thallium(III) is a powerful oxidizing agent, its stability can be modulated by the choice of solvent and counter-ion, such as perchlorate. Stable dimethyl sulfoxide (DMSO) solutions and solid solvates of thallium(III) perchlorate can be prepared by adding DMSO to concentrated acidic aqueous solutions of thallium(III) perchlorate. slu.seacs.org
Research has demonstrated the remarkable stability of a mixed-valence Tl(III)-Tl(I) complex in certain solvents like DMSO. slu.se This complex, which contains equal amounts of Tl(I) and Tl(III) as confirmed by ²⁰⁵Tl NMR, exhibits a distinct red color. slu.se The structure of this complex in DMSO has been investigated using Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. The data reveal distinct Tl-O bond distances for the two oxidation states and a characteristic Tl···Tl separation, suggesting an oxygen-bridged dinuclear structure. slu.se
The table below presents the structural parameters determined for the mixed-valence complex in DMSO.
Table 2: EXAFS Data for the Mixed-Valence Tl(III)-Tl(I) Complex in DMSO
| Parameter | Distance (Å) | Assignment | Reference |
|---|---|---|---|
| Tl-O | 2.216(3) | Corresponds to Tl(III)-O bond distance | slu.se |
| Tl-O | 2.80(2) | Corresponds to Tl(I)-O bond distance | slu.se |
The formation and stability of these mixed-valence species are highly dependent on the solvent environment. For example, the red complex is stable for years in DMSO but is reduced relatively quickly in N,N,N',N'-tetramethylurea. slu.se
Solution-State Coordination and Solvation Studies
The behavior of the thallium ion, particularly Tl(I) from thallium perchlorate, in solution is governed by complex interactions with solvent molecules. These interactions dictate the ion's coordination sphere and its association with the perchlorate counter-ion.
Preferential Solvation Effects
In mixed solvent systems, thallium ions often exhibit preferential solvation, where the composition of the ion's immediate solvation shell differs from that of the bulk solvent. researchgate.net This phenomenon arises from specific ion-solvent interactions. murdoch.edu.au
Studies on the Tl⁺ ion in various aqueous-organic mixtures have provided significant insights. In water-formamide mixtures, the reduction potential of Tl⁺ shifts to more positive values, unlike in other aqueous mixtures (methanol, propanol, acetone), where it shifts to negative potentials. rsc.org This suggests a difference in solvation behavior. The changes in the activity coefficients of the metal ions in these mixed solvents are a primary factor driving these shifts. rsc.orgpublish.csiro.au Research using techniques like conductivity measurements indicates that in acetonitrile-water mixtures, the Tl⁺ ion is preferentially solvated by acetonitrile (B52724). murdoch.edu.au This preference is a reflection of the specific interactions between the soft Tl⁺ cation and the nitrogen donor of the acetonitrile molecule.
Ion-Solvent Interactions
The interaction between thallium ions and solvent molecules has been extensively studied using various spectroscopic techniques, including Raman, IR, and NMR spectroscopy. psu.edudntb.gov.uaasianpubs.org Conductance measurements of this compound in acetonitrile also provide valuable data on ion-solvent interactions and ion association. acs.org
Raman spectroscopy is a powerful tool for probing these interactions. Studies of perchlorate salts in mixed solvents like propylene (B89431) carbonate-water show changes in the vibrational modes of the perchlorate anion, indicating the formation of contact ion pairs. researchgate.net A band appearing at the high-wavenumber side of the main perchlorate peak (around 938-940 cm⁻¹) is attributed to monodentate contact ion pairs between the cation and the perchlorate anion. researchgate.net
Furthermore, ²⁰⁵Tl NMR spectroscopy is exceptionally sensitive to the electronic environment of the thallium nucleus. psu.edu In alkaline aluminate solutions containing thallium(I) perchlorate, a single ²⁰⁵Tl NMR peak is observed, indicating fast chemical exchange between any Tl(I) species present. psu.edu The chemical shift of this peak is highly dependent on the composition of the solution, reflecting the changes in ion-solvent and ion-ion interactions. psu.edu Similarly, in DMSO, the hexakis(dimethyl sulfoxide)thallium(III) complex, derived from the perchlorate salt, shows a single ²⁰⁵Tl NMR signal at 1886 ppm. acs.org These spectroscopic methods provide direct evidence of the coordination and interaction of thallium ions with surrounding solvent molecules and anions in the solution state. dntb.gov.uaasianpubs.org
Reaction Kinetics and Mechanistic Investigations
Oxidation Reactions Promoted by Thallium(III) Perchlorate (B79767)
Thallium(III), particularly in the form of its perchlorate salt in acidic media, is recognized as a potent two-electron oxidant. researchgate.nettsijournals.comtsijournals.com Its reactivity is significantly influenced by the nature of the substrate and the specific reaction conditions employed. The subsequent sections explore these oxidation reactions in detail.
Oxidation of Organic Substrates
Thallium(III) perchlorate has been utilized in the oxidation of a diverse array of organic compounds. The mechanisms of these reactions often involve the formation of intermediate complexes and are sensitive to the composition of the reaction medium.
The oxidation of flavanones by thallium(III) salts, such as thallium(III) acetate (B1210297) and thallium(III) nitrate (B79036), provides a route to synthesize flavones and isoflavones. researchgate.netpsu.educapes.gov.brrsc.org The course of the reaction is highly dependent on the specific thallium salt and solvent used. Treatment with thallium(III) acetate in acetic acid typically yields flavones through dehydrogenation, whereas thallium(III) nitrate in acetonitrile (B52724) or propionitrile (B127096) can lead to isoflavones via an oxidative 2,3-aryl migration. researchgate.netcapes.gov.brrsc.org These reactions are proposed to proceed through an organothallium intermediate. psu.edu
The oxidation of α-crotonic acid by thallium(III) perchlorate results in the formation of acetaldehyde. capes.gov.brplos.org Kinetic studies indicate that the reaction follows a 1:1 stoichiometry. plos.org
Investigations into the oxidation of the amino acids glycine (B1666218) and alanine (B10760859) by thallium(III) perchlorate in a medium of aqueous acetic acid and perchloric acid have been conducted to elucidate their kinetic and mechanistic pathways. niscpr.res.inbenthamscience.com
The oxidation of sulfanilic acid by thallium(III) in an acid perchlorate medium has been shown to be a complex process. tsijournals.comtsijournals.comcapes.gov.brresearchgate.net The stoichiometry of the reaction indicates that one mole of sulfanilic acid reacts with two moles of thallium(III). tsijournals.comresearchgate.net The product of this oxidation has been identified as N-hydroxyl amino sulfonic acid. tsijournals.comresearchgate.net
The oxidation of formic acid is another key reaction studied to understand the behavior of thallium(III) perchlorate. The reaction proceeds with the formation of an intermediate complex between the thallium(III) species and formic acid. nih.gov
A predominant mechanism in the oxidation of various substrates by thallium(III) perchlorate is a direct two-electron transfer. This is supported by the general absence of free radical formation during these reactions, as confirmed by tests with radical scavengers like acrylonitrile. researchgate.netsemanticscholar.org
In the oxidation of α-crotonic acid, the mechanism is described as a direct two-electron transfer from the substrate to the oxidant, without the intervention of free radicals. capes.gov.brplos.org Similarly, the oxidation of various hydrazides by thallium(III) is proposed to proceed via a two-electron transfer step within a formed complex. semanticscholar.org The oxidation of mercury(I) by thallium(III) in aqueous perchloric acid is also characterized as a two-electron transfer process. tsijournals.comcolloid.nlresearchgate.net
The formation of an intermediate complex between the thallium(III) ion and the substrate is a frequently proposed and often kinetically supported step in these oxidation reactions. researchgate.netcapes.gov.brsemanticscholar.org
In the oxidation of α-crotonic acid, an intermediate complex is formed between the oxidant and the substrate, which then decomposes in the rate-determining step. capes.gov.brplos.org For the oxidation of sulfanilic acid, indirect evidence strongly suggests the formation of an intermediate complex. researchgate.net Kinetic studies on the oxidation of various hydrazides show fractional order dependence on the substrate concentration, which is attributed to the formation of a prior complex between the reactants. This is often supported by linear Michaelis-Menten plots. semanticscholar.org The oxidation of formic acid by thallium(III) also proceeds through the formation of an intermediate complex. nih.gov Kinetic and spectrophotometric evidence has also been obtained for the formation of intermediate complexes in the oxidation of glycolic and glyoxylic acids by thallium(III). rsc.org
The kinetics of thallium(III) perchlorate oxidations are highly sensitive to reaction conditions such as acid concentration and ionic strength.
Influence of Acid Concentration: The concentration of hydrogen ions ([H⁺]), typically from perchloric acid, often has a significant effect on the reaction rate. In many cases, an increase in acid concentration retards the rate of oxidation. This is observed in the oxidation of sulfanilic acid, cinnamyl alcohol, and nicotinic acid hydrazide. researchgate.netpsu.educapes.gov.br This inhibitory effect is generally attributed to the hydrolysis of the Tl³⁺ ion, where the hydrolyzed species, TlOH²⁺, is often the more reactive oxidant. Increasing [H⁺] shifts the equilibrium away from the formation of TlOH²⁺, thus decreasing the reaction rate. tsijournals.comcolloid.nlresearchgate.net In the oxidation of Tellurium(IV), a marked decrease in the reaction rate is observed with increasing [H⁺]. Conversely, some reactions are acid-catalyzed. For instance, the oxidation of aromatic ketones by thallium(III) acetate is catalyzed by acid.
Influence of Ionic Strength: The effect of ionic strength, often adjusted using sodium perchlorate, varies depending on the specific reaction. In the oxidation of cinnamyl alcohol, the rate increases with increasing ionic strength. psu.edu A similar positive effect of ionic strength is observed in the oxidation of L-tyrosine. tsijournals.com In contrast, for the oxidation of nicotinic acid hydrazide and benzoin, the ionic strength has no significant effect on the reaction velocity. researchgate.netrsc.org In the oxidation of sulfanilic acid, the rate was found to decrease with increasing ionic strength. capes.gov.br The rate of reaction between thallium(III) and antimony(III) ions is independent of the ionic strength.
Table 1: Effect of Reaction Conditions on Oxidation Rates
| Substrate | Effect of Increasing [H⁺] | Effect of Increasing Ionic Strength | Reference(s) |
|---|---|---|---|
| Cinnamyl Alcohol | Rate decreases | Rate increases | psu.edu |
| Sulfanilic Acid | Rate decreases | Rate decreases | capes.gov.br |
| L-Tyrosine | No significant effect | Rate increases | tsijournals.com |
| Nicotinic Acid Hydrazide | Rate decreases | No significant effect | researchgate.net |
| Benzoin | Rate increases (acid-catalyzed) | No significant effect | rsc.org |
| Tellurium(IV) | Rate decreases | Rate decreases (medium effect) | |
| Antimony(III) | Rate decreases | Independent |
Oxidation of Inorganic Species
Thallium(III) perchlorate is also effective in oxidizing various inorganic species. These reactions are crucial for understanding the fundamental electron transfer processes involving thallium ions.
The oxidation of tellurium(IV) by thallium(III) in a perchloric acid medium has been studied kinetically. The reaction exhibits first-order dependence on both [Te(IV)] and [Tl(III)]. The proposed mechanism involves the hydrolysis of Tl³⁺ to TlOH²⁺, which then oxidizes the hydroxo species of tellurium, TeO(OH)⁺, in the slow step. The reaction is retarded by the addition of chloride, bromide, and nitrate ions.
While direct kinetic studies on the oxidation of thallium(I) by thallium(III) perchlorate are part of the broader research on thallium isotopic exchange reactions, the oxidation of other monovalent species provides mechanistic insights. The oxidation of mercury(I) by thallium(III) in aqueous perchloric acid follows a rate law that is inversely dependent on the concentrations of H⁺ and Hg(II). tsijournals.comcolloid.nlresearchgate.net The reaction is believed to proceed via a two-electron transfer between a mercury atom and a hydrolyzed thallium(III) ion. tsijournals.comcolloid.nlresearchgate.net The permanganate (B83412) oxidation of thallium(I) in perchloric acid shows a 2:3 stoichiometry (oxidant:reductant) and is acid-dependent, suggesting HMnO₄ as the active oxidant species.
The hydrolysis of the thallium(III) ion is a critical pre-equilibrium step in many of its oxidation reactions in aqueous acidic solutions. The Tl³⁺ ion exists in a hydrolyzed form, TlOH²⁺, in aqueous perchloric acid. tsijournals.comcolloid.nlresearchgate.net The equilibrium is represented as: Tl³⁺ + H₂O ⇌ TlOH²⁺ + H⁺
Reduction Pathways and Valence State Interconversions
The reduction of thallium(III) to thallium(I) is a thermodynamically favorable process, but the mechanistic pathways can be complex, often involving the transient thallium(II) intermediate.
The irradiation of aqueous thallium(III) perchlorate solutions with ultraviolet light induces reduction. cdnsciencepub.com Specifically, light at 2537 Å initiates a chain reaction in deaerated aqueous perchloric acid solutions containing an organic substrate like 2-propanol, leading to the reduction of Tl(III) and the oxidation of the alcohol to acetone (B3395972) in equivalent yields. cdnsciencepub.com
The initiation step is attributed to a charge-transfer-to-metal (CTTM) excitation of a hydrolyzed Tl(III) species, likely TlOH²⁺, followed by dissociation. cdnsciencepub.com Flash photolysis studies have directly demonstrated the formation of the Tl(II) ion as the primary product of this photochemical process. cdnsciencepub.com
Reaction 1: Primary Photochemical Process TlOH²⁺ + hν → Tl²⁺ + ·OH
The primary quantum yield for the reduction of Tl(III) was estimated to have an upper limit of 0.36 ± 0.07. cdnsciencepub.com The subsequent chain reaction involves the Tl(II) intermediate. The rate of Tl(III) reduction is dependent on the concentrations of the reactants and the intensity of the light source. cdnsciencepub.com In natural water systems, the light-dependent iron cycle can also strongly influence the redox state of thallium, with the photoreduction of Fe(III) potentially causing the oxidation of Tl(I) to Tl(III). researchgate.netnih.gov
| [Tl(III)] (M) | [2-Propanol] (M) | Quantum Yield (Φ) |
|---|---|---|
| 5 x 10⁻³ | 0.10 | 1.19 |
| 5 x 10⁻³ | 0.25 | 2.20 |
| 5 x 10⁻³ | 0.50 | 3.61 |
| 5 x 10⁻³ | 1.00 | 6.08 |
| Data derived from studies by Burchill & Wolodarsky, 1970. cdnsciencepub.com Conditions: I₀ = 9.4 x 10⁻⁷ einstein l⁻¹ s⁻¹. |
The thallium(II) ion is a key intermediate in many redox reactions of thallium, including photochemical and radiation-induced processes. cdnsciencepub.comakjournals.comrsc.org It can be generated by the one-electron reduction of Tl(III) or the one-electron oxidation of Tl(I). rsc.org However, Tl(II) is highly unstable and rapidly undergoes disproportionation to the more stable Tl(I) and Tl(III) oxidation states. rsc.org
Reaction 2: Disproportionation of Thallium(II) 2Tl²⁺ → Tl⁺ + Tl³⁺
Pulse radiolysis studies have been instrumental in characterizing this transient species and its kinetics. akjournals.com The disproportionation reaction is diffusion-controlled, with a rate constant determined to be (5.5 ± 0.5) × 10⁸ L mol⁻¹ s⁻¹ at 25 °C. rsc.org The standard reduction potentials for the Tl(III)/Tl(II) and Tl(II)/Tl(I) couples have been estimated, highlighting the strong oxidizing power of Tl(II). rsc.org
| Reaction | Standard Potential (E⁰, V) | Rate Constant (k) |
|---|---|---|
| Tl³⁺ + e⁻ ⇌ Tl²⁺ | +0.33 ± 0.05 | N/A |
| Tl²⁺ + e⁻ ⇌ Tl⁺ | +2.22 ± 0.05 | N/A |
| 2Tl²⁺ → Tl⁺ + Tl³⁺ | N/A | (5.5 ± 0.5) × 10⁸ L mol⁻¹ s⁻¹ |
| Data from B. Falcinella, P. D. Felgate, and G. S. Laurence, 1975. rsc.org |
In organothallium chemistry, the +3 oxidation state is generally more stable than the +1 state. hhu.de Electron transfer processes in organothallium perchlorate systems often involve the reduction of RₙTl(ClO₄)₃₋ₙ species. Polarographic studies of monophenylthallium(III) perchlorate in aqueous solution have indicated a three-step reduction mechanism. hhu.de
The reduction of organothallium(III) compounds can lead to unstable organothallium(II) and organothallium(I) intermediates. hhu.de For instance, the polarographic reduction of diphenylthallium(III) cations is proposed to initially yield an adsorbed diphenylthallium(II) species, which is then further reduced to an adsorbed phenylthallium(I) species. hhu.de These lower-valent organothallium compounds are highly prone to disproportionation. hhu.dethieme-connect.de
Reaction 3: Disproportionation of an Organothallium(I) Intermediate 2 RTl → R₂Tl⁺ + Tl⁺ (followed by further reactions or disproportionation)
Attempts to isolate simple monoalkyl- or monoarylthallium(I) compounds have generally been unsuccessful because they rapidly disproportionate to yield triorganothallium(III) compounds and thallium metal. thieme-connect.dewikipedia.org The immense driving force for this process is the deposition of metallic thallium. hhu.de Even the use of very bulky ligands may not prevent this disproportionation, which can proceed via a stabilized divalent organothallium species. hhu.de
Fundamental Mechanistic Concepts
For the thallium(III) ion, which has a d¹⁰ electronic configuration, a regular octahedral coordination would not be expected to show a true Jahn-Teller effect. However, evidence for a weak pseudo-Jahn-Teller effect has been found in certain Tl(III) complexes. acs.orgresearchgate.net This effect arises from the vibronic mixing of the ground electronic state with low-lying excited states, leading to a distortion from ideal octahedral geometry. acs.org
Studies on hexakis(dimethyl sulfoxide)thallium(III) perchlorate, Tl(dmso)₆₃, provide clear evidence for this phenomenon. acs.orgresearchgate.net X-ray crystallography reveals that the TlO₆ core is not a perfect octahedron but is compressed along a threefold axis. researchgate.net Furthermore, Extended X-ray Absorption Fine Structure (EXAFS) studies of the complex in dimethyl sulfoxide (B87167) solution show anomalously large disorder parameters for the Tl-O bond distances. acs.orgresearchgate.net This increased disorder is consistent with a dynamic or weak pseudo-Jahn-Teller effect, which destabilizes a perfectly regular octahedral symmetry. acs.org
| Parameter | Source | Value | Comment |
|---|---|---|---|
| Tl-O Bond Distance | Crystal Structure (295 K) | 2.224(3) Å | Single distance due to crystallographic symmetry. researchgate.net |
| Tl-O Bond Distance | EXAFS (Solution) | 2.22(1) Å | Mean distance with a large disorder parameter. acs.orgresearchgate.net |
| O-Tl-O Bond Angle | Crystal Structure (295 K) | 96.20(11)° | Deviates from the ideal 90° for a perfect octahedron, indicating compression. researchgate.net |
| Tl···S Distance | Crystal Structure (295 K) | 3.292(2) Å | Related to the Tl-O-S bond angle. researchgate.net |
| Tl-O-S Bond Angle | Crystal Structure (295 K) | 120.7(2)° | Describes the orientation of the DMSO ligand. researchgate.net |
Determination and Interpretation of Activation Parameters (Energy and Entropy of Activation)
The study of activation parameters, namely the energy of activation (Ea) and entropy of activation (ΔS‡), provides profound insights into the transition state of a reaction, thereby illuminating the plausible reaction mechanism. For reactions involving thallium(III) perchlorate as an oxidant, these thermodynamic quantities are crucial for understanding the nature of the activated complex and the molecular dynamics of the rate-determining step.
Detailed kinetic investigations have been conducted on the oxidation of various organic substrates by thallium(III) perchlorate in acidic media. By studying the effect of temperature on the reaction rate, researchers have been able to calculate the activation parameters, which are summarized in the table below.
Table 1: Activation Parameters for the Oxidation of Various Substrates by Thallium(III) Perchlorate
| Substrate | Energy of Activation (Ea) or Enthalpy of Activation (ΔH‡) | Entropy of Activation (ΔS‡) (J K⁻¹ mol⁻¹) | Medium | Reference |
|---|---|---|---|---|
| Sulfanilic Acid | 37.61 ± 0.3 kJ mol⁻¹ | -157.9 ± 1.6 | Acid Perchlorate | tsijournals.comtsijournals.com |
| Cinnamyl Alcohol | 47.89 ± 0.7 kJ mol⁻¹ | -90.62 ± 2.24 | Acid Perchlorate | jetir.org |
Detailed Research Findings and Interpretation
The values of activation energy and entropy of activation are instrumental in postulating the reaction pathway. A consistent finding in the oxidation reactions involving thallium(III) perchlorate is a significant negative value for the entropy of activation (ΔS‡).
In the ruthenium(III)-catalyzed oxidation of sulfanilic acid by thallium(III) in an acid perchlorate medium, the calculated energy of activation is (37.61 ± 0.3) kJ mol⁻¹, and the entropy of activation is (-157.9 ± 1.6) J K⁻¹ mol⁻¹. tsijournals.comtsijournals.com Such a large negative entropy of activation suggests the formation of a highly structured and rigid activated complex from the reactant molecules. tsijournals.com This loss of randomness is indicative of an associative mechanism where the reactants combine to form a single entity in the transition state, likely an intermediate complex between the oxidant and the substrate, before decomposition into products. tsijournals.comtsijournals.com
Similarly, the kinetic study of the oxidation of cinnamyl alcohol by thallic perchlorate yielded an activation energy of 47.89 ± 0.7 kJ mol⁻¹ and an activation entropy of -90.62 ± 2.24 J K⁻¹ mol⁻¹. jetir.org The negative entropy value again points towards a more ordered transition state compared to the free reactants, supporting a bimolecular reaction mechanism. jetir.org
The oxidation of 2-mercaptosuccinic acid by thallium(III) in perchlorate media provides further evidence for the formation of an intermediate complex. cdnsciencepub.com The study determined the enthalpy of activation (ΔH‡) to be 11.8 ± 1.2 kcal/mol. cdnsciencepub.com This relatively low activation enthalpy indicates a comparatively easier reaction pathway. cdnsciencepub.com The mechanism is described as an inner-sphere process, where a sulphur-bonded thallium(III) intermediate is formed, and its subsequent decomposition is the rate-limiting step. cdnsciencepub.com
In several studies, including the oxidation of catechol and various organic acids, the reaction rate is observed to decrease with increasing hydrogen ion concentration. rsc.orgniscpr.res.in This is often explained by assuming that a hydrolyzed thallium species, such as [TlOH]²⁺(aq), is the more reactive oxidant, or that a deprotonated intermediate complex is involved in the rate-determining step. rsc.org The evaluation of activation parameters under these varied conditions helps to substantiate the proposed roles of different reactive species.
Advanced Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For thallium compounds, NMR studies predominantly focus on the 205Tl isotope.
Thallium possesses two NMR-active isotopes, 203Tl and 205Tl, both with a nuclear spin of 1/2. However, 205Tl is the preferred nuclide for NMR studies due to its higher natural abundance (70.5%) and greater sensitivity. huji.ac.il It also yields narrower and more intense signals compared to 203Tl. cnr.it Both isotopes have a very wide chemical shift range, spanning over 6000 ppm, which makes 205Tl NMR exceptionally sensitive to subtle changes in the thallium atom's chemical and structural environment. researchgate.net
In solution, 205Tl NMR is used to identify the various complex species that may exist in equilibrium. The chemical shift is highly dependent on factors such as the solvent, the nature of the ligands, and the coordination number. Computational studies, often employing relativistic Density Functional Theory (DFT), have become crucial for interpreting these complex spectra and assigning chemical shifts to specific molecular structures and conformations. bohrium.comsolidstatenmr.org.uk
Solid-state 205Tl NMR provides valuable information about the thallium environment in the crystalline phase. These studies can reveal details about crystallographic non-equivalence of thallium sites and the nature of the bonding in the solid state. researchgate.net As with solution studies, computational methods are often used to model the solid-state environment and predict chemical shifts, aiding in the interpretation of experimental data. bohrium.com
Table 1: Comparison of NMR Properties for Thallium Isotopes
| Property | 203Tl | 205Tl |
| Spin | 1/2 | 1/2 |
| Natural Abundance (%) | 29.52 | 70.5 |
| Relative Sensitivity | Less sensitive | More sensitive |
| Signal Width | Broader | Narrower |
| Chemical Shift Range (ppm) | ~5300 | >6000 |
In solid-state NMR, the chemical shift is an anisotropic interaction, meaning its value depends on the orientation of the molecule with respect to the external magnetic field. escholarship.org This property is described by the chemical shift anisotropy (CSA), which provides detailed information about the three-dimensional electronic environment around the nucleus. researchgate.netresearchgate.net The CSA is represented by a tensor with three principal components.
The magnitude of the CSA is highly sensitive to the symmetry of the coordination sphere around the thallium ion. For thallium species with high symmetry, such as tetrahedral (Td) or octahedral (Oh), the CSA is expected to be very small or close to zero. Conversely, a reduction in symmetry leads to a significant increase in the CSA value. For instance, studies on aqueous thallium(III) complexes have shown that while highly symmetric species exhibit negligible CSA, a less symmetric C4v species, [TlCl(OH2)5]2+, displays a large Δσ value of 1300 ppm. This sensitivity makes CSA a powerful probe for determining the local coordination geometry of thallium in the solid state, distinguishing between symmetric and distorted environments that might be present in crystalline thallium perchlorate (B79767).
X-ray Absorption Fine Structure (EXAFS) Spectroscopy
X-ray Absorption Fine Structure (EXAFS) spectroscopy is a technique used to determine the local atomic structure around a specific element. It can provide precise information on bond distances, coordination numbers, and the degree of local order, even in non-crystalline samples.
EXAFS studies, often complemented by Large-Angle X-ray Scattering (LAXS), have been instrumental in characterizing the coordination environment of the thallium(I) ion in solution. In aqueous solutions of thallium(I) perchlorate, the Tl(I) aqua ion exhibits a complex hydration shell. The data is best modeled not with a single Tl-O distance, but with a split first hydration shell. This consists of two shorter Tl-O bond distances at approximately 2.73 Å and two longer ones at about 3.18 Å. This coordination asymmetry is attributed to the influence of a stereochemically active 6s2 lone electron pair on the Tl(I) ion.
EXAFS has also been used to determine Tl-ligand distances in other solvents. For example, in the sulfur-donor solvent N,N-dimethylthioformamide, two distinct groups of Tl-S bond distances were found at 2.96 Å and 3.33 Å. cnr.it For thallium(III) complexes, which lack the lone pair, more regular coordination is observed, with EXAFS data for hexakis(dimethyl sulfoxide)thallium(III) showing a mean Tl-O distance of 2.22 Å and a Tl···S distance of 3.33 Å.
Table 2: Mean Thallium-Ligand Distances Determined by EXAFS/LAXS
| Ion | Ligand Atom | Shorter Distance (Å) | Longer Distance (Å) | Solvent |
| Tl(I) | Oxygen | 2.73 | 3.18 | Water |
| Tl(I) | Sulfur | 2.96 | 3.33 | N,N-dimethylthioformamide |
| Tl(III) | Oxygen | 2.22 | - | Dimethyl sulfoxide (B87167) |
The data obtained from EXAFS can also be used to assess the degree of order or disorder in the coordination shell around the thallium ion. The split hydration shell observed for the aqueous Tl(I) ion is a clear indication of an irregular coordination geometry, driven by the electronic effect of the lone pair. cnr.it
In EXAFS analysis, the Debye-Waller factor is a parameter that describes the degree of static disorder (variations in bond lengths) and thermal vibration. A low Debye-Waller factor indicates a well-ordered and regular coordination environment. This was observed in a study of a hexasolvated thallium(III) complex, confirming a regular octahedral coordination. Conversely, an anomalously large disorder parameter for Tl-O distances in another Tl(III) complex was interpreted as being consistent with a weak pseudo-Jahn-Teller effect, indicating a degree of ligand disorder.
Vibrational Spectroscopy (Raman and Infrared)
Vibrational spectroscopy, including both Raman and Infrared (IR) techniques, probes the vibrational modes of molecules. For an ionic compound like thallium perchlorate, the spectra are dominated by the characteristic vibrations of the polyatomic perchlorate anion (ClO4-).
The perchlorate ion has a tetrahedral (Td) structure. Its nine vibrational modes are classified into four fundamental frequencies: the symmetric stretch (ν1), the doubly degenerate bend (ν2), the triply degenerate asymmetric stretch (ν3), and the triply degenerate asymmetric bend (ν4).
In IR spectroscopy, the most prominent features for the perchlorate ion are the strong and broad absorption bands corresponding to the triply degenerate ν3 and ν4 modes. The asymmetric stretch (ν3) typically appears in the 1064–1130 cm-1 region, while the asymmetric bend (ν4) is found around 620–625 cm-1. The symmetric stretch (ν1), formally IR-inactive under perfect Td symmetry, can sometimes be observed as a weak peak around 928-936 cm-1 if the symmetry is lowered by crystal lattice effects or ion pairing.
In Raman spectroscopy, the most intense peak is the symmetric stretch (ν1) which appears as a sharp band around 936 cm-1. The other modes (ν2, ν3, and ν4) are also Raman-active and have been observed, though often with lower intensity. The presence of these characteristic peaks in the vibrational spectra of this compound serves as a definitive confirmation of the perchlorate ion.
Table 3: Characteristic Vibrational Frequencies of the Perchlorate Ion (ClO4-)
| Mode | Vibrational Motion | Typical IR Wavenumber (cm-1) | Typical Raman Wavenumber (cm-1) |
| ν1 (A1) | Symmetric Stretch | ~928-936 (Weak) | ~936 (Very Strong) |
| ν2 (E) | Symmetric Bend | ~476 | ~461 |
| ν3 (F2) | Asymmetric Stretch | ~1064-1130 (Very Strong) | Observed |
| ν4 (F2) | Asymmetric Bend | ~620-625 (Strong) | ~625-639 |
Theoretical and Computational Chemistry Approaches
Theoretical and computational methods provide deep insights into the electronic structure, bonding, and dynamics of chemical systems. While comprehensive computational studies specifically targeting this compound are not extensively documented in the available literature, this section outlines the key theoretical approaches that would be instrumental in its characterization.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations could provide a wealth of information about this compound, including its optimized geometry, vibrational frequencies, and electronic properties.
For a molecule like this compound, DFT calculations would typically involve the selection of an appropriate functional and basis set to accurately describe the electron density and, consequently, the system's energy and properties. These calculations can predict key structural parameters. While specific DFT data for this compound is scarce, studies on other thallium-based perovskites and related compounds have demonstrated the utility of DFT in predicting lattice parameters and band gaps. For instance, investigations into thallium-based fluoroperovskites have shown that DFT can effectively calculate optimized lattice constants and explore electronic band structures.
A hypothetical DFT study on this compound could yield the data presented in the table below, which would be crucial for understanding its fundamental properties.
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| Tl-O Bond Length | ~2.2 - 2.4 Å | Indicates the nature and strength of the interaction between the thallium cation and the perchlorate anion. |
| Cl-O Bond Lengths | ~1.44 Å | Provides insight into the geometry of the perchlorate anion and any distortions upon coordination. |
| Vibrational Frequencies (Perchlorate asymmetric stretch) | ~1100 cm-1 | Correlates with experimental infrared and Raman spectra for structural validation. |
| HOMO-LUMO Gap | Value in eV | Relates to the electronic excitability and reactivity of the compound. |
Quantum Theory of Atoms-in-Molecules (QTAIM) and Non-Covalent Interaction Plot (NCIPlot) Analyses
The Quantum Theory of Atoms-in-Molecules (QTAIM) and Non-Covalent Interaction Plot (NCIPlot) are computational tools used to analyze chemical bonding and non-covalent interactions based on the topology of the electron density.
QTAIM analysis of this compound would involve locating the bond critical points (BCPs) between atoms to characterize the nature of the chemical bonds. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between covalent and ionic interactions. For the Tl-O interaction in this compound, QTAIM would likely reveal a low electron density and a positive Laplacian, characteristic of a closed-shell interaction with significant ionic character.
NCIPlot analysis is a visualization method for non-covalent interactions. nih.govnih.govgithub.iojussieu.fracs.org It is based on the electron density and its reduced density gradient. An NCIPlot for this compound would generate 3D isosurfaces that highlight regions of van der Waals interactions, steric repulsion, and potential weak attractive interactions between the thallium ion and the perchlorate anions, or between adjacent formula units in a crystal lattice. These visualizations are colored to indicate the nature and strength of the interactions.
| Analysis Type | Parameter | Expected Findings for this compound |
|---|---|---|
| QTAIM | Electron Density (ρ) at Tl-O BCP | Low value, indicating weak interaction. |
| Laplacian of Electron Density (∇²ρ) at Tl-O BCP | Positive value, characteristic of ionic or closed-shell interaction. | |
| NCIPlot | Isosurface between Tl and ClO4- | Green or blueish-green surfaces indicating weak attractive or van der Waals interactions. |
| Reduced Density Gradient (s) vs. sign(λ2)ρ | Spikes in the low-density, low-gradient region indicating the presence of non-covalent interactions. |
Non-Empirical Quantum-Mechanical Calculations
Non-empirical quantum-mechanical calculations, also known as ab initio methods, solve the Schrödinger equation without experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), provide a rigorous framework for studying molecular systems.
For this compound, such calculations would offer a high-accuracy description of its electronic structure and properties. While computationally expensive, especially for a heavy element like thallium, these methods can be used to benchmark results from more approximate methods like DFT. For instance, ab initio calculations could precisely determine the interaction energies between the thallium ion and the perchlorate anions, providing a detailed picture of the coordination environment. One study notes that for francium perchlorate, initial experimental measurements on atomic energy level transitions show good agreement with calculations based on quantum theory. wikipedia.org
Molecular Mechanics and Dynamics Simulations
Molecular mechanics and dynamics (MD) simulations are computational methods used to study the motion of atoms and molecules over time. These simulations rely on force fields, which are sets of empirical potential energy functions that describe the interactions between atoms.
| Simulation Parameter | Information Gained for Aqueous this compound |
|---|---|
| Radial Distribution Function (g(r)) | Provides information on the average distance and coordination of water molecules around the Tl³⁺ and ClO4- ions. |
| Coordination Number | Determines the number of water molecules in the first and second solvation shells of the ions. |
| Mean Square Displacement (MSD) | Calculates the diffusion coefficients of the ions and solvent molecules. |
Other Spectroscopic Techniques Applied to Thallium(III) Perchlorate Systems
Spectrophotometric Investigations
Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, is a widely used technique for the determination and characterization of metal ions and their complexes in solution. Several spectrophotometric methods have been developed for the determination of thallium(III). oup.com These methods are often based on the formation of colored complexes or the oxidation of a chromogenic reagent by Tl(III).
While the perchlorate ion itself is generally considered non-coordinating and does not typically contribute to color, thallium(III) perchlorate is often used as a source of Tl(III) ions in aqueous solutions for these studies. The UV-Vis spectrum of the aquated thallium(III) ion, [Tl(H₂O)₆]³⁺, which is present in acidic thallium(III) perchlorate solutions, shows absorption bands in the UV region. For instance, a study on the thallium(III)-nitrate complex used solutions of thallium(III) perchlorate in perchloric acid to characterize the species present. acs.org
In another investigation, a stable DMSO-solvated thallium(III) ion was prepared by adding a concentrated aqueous thallium(III) perchlorate solution to DMSO. slu.se The resulting solid, Tl(dmso)₆₃, and its solutions were studied, with UV-Vis spectra recorded to characterize the species. slu.se A mixed-valence thallium(I)/thallium(III) complex, which exhibits a distinct color, was also studied using UV-Vis spectrophotometry, with thallium(III) perchlorate in DMSO as a reference material. slu.se
The table below summarizes key findings from spectrophotometric studies involving thallium(III), which are relevant to understanding the spectroscopic properties of thallium(III) perchlorate systems.
| System | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Reference |
|---|---|---|---|
| Thallium(III) with Xylenol Orange | 520 | 21300 | oup.com |
| Tl(III)-PQCTA system | 324 (excitation), 379 (emission) | Not Applicable (Spectrofluorimetry) | semanticscholar.org |
| Aqueous Tl(III) in Perchlorate Media | ~210-220 | Variable with conditions | General Observation |
| Mixed-Valence Tl(I)/Tl(III) Complex in DMSO | ~465 | Not specified | slu.se |
Environmental Geochemistry and Mobility Studies of Perchlorate
Occurrence and Distribution in Environmental Compartments (e.g., Groundwater)
The perchlorate (B79767) anion is a widespread contaminant found in various environmental compartments, including groundwater, surface water, soil, and even human saliva. nih.gov Its presence stems from both anthropogenic activities and natural formation. nih.gov Industrial sources are significant, with ammonium (B1175870) perchlorate used in solid rocket propellants, munitions, and fireworks being a major contributor to contamination. serdp-estcp.milusgs.gov
Once released, the high solubility and stability of perchlorate lead to its persistence and migration, particularly in water systems. usgs.govresearchgate.net Studies across the United States and in other countries like China and India have documented its widespread occurrence in water sources. nih.govusgs.govrsc.org For instance, a 2010 study in the U.S. found perchlorate in 43% of 146 groundwater sites sampled. usgs.gov In India, perchlorate was detected in 76% of water samples analyzed, with concentrations in groundwater reaching up to 6.9 µg L⁻¹. nih.gov While most detections are at low concentrations, areas with historical industrial or military activity can exhibit significantly higher levels. serdp-estcp.mil
The thallium cation, the other component of thallium perchlorate, is also a toxic element found in the environment, with concentrations in uncontaminated waters typically below 1-2 µg/L. researchgate.net However, its occurrence is often linked to specific geological settings and industrial activities, such as runoff from lead and zinc mining operations, where it can be found at elevated levels in soils and tailings. researchgate.netdntb.gov.uadiva-portal.org The dissociation of this compound in water means that both the perchlorate anion and the thallium cation would be present as separate, mobile species in groundwater.
| Water Source | Location | Concentration Range (µg/L) | Reference |
|---|---|---|---|
| Groundwater | Mount Rushmore, USA | <0.20 to 38 | usgs.gov |
| Surface Water | Mount Rushmore, USA | 2.2 to 54 | usgs.gov |
| Groundwater | India | up to 6.9 | nih.gov |
| Groundwater | Chengdu, China | up to 60.2 | rsc.org |
| Great Lakes | USA/Canada | 0.05 to 0.13 | nih.gov |
Environmental Fate and Transport Mechanisms
The environmental behavior of the perchlorate anion is characterized by its high stability, mobility, and persistence. These properties are key to understanding its transport from source zones to wider environmental systems.
The perchlorate anion is kinetically very stable under typical environmental conditions. ca.gov Although it is a strong oxidizing agent thermodynamically, a high activation energy barrier hinders its chemical reduction, making it resistant to reactions with many common reducing agents and other constituents in the subsurface. ca.govclu-in.org This chemical stability allows perchlorate to persist for many decades in oxic groundwater and surface water. ca.govclu-in.org
The primary pathway for perchlorate degradation in the environment is biological. researchgate.net Under anoxic (oxygen-depleted) conditions, specific microorganisms can use perchlorate as an electron acceptor for respiration, reducing it through a series of steps to innocuous chloride (Cl⁻) and oxygen. researchgate.netenviro.wiki The presence of other, more energetically favorable electron acceptors like oxygen and nitrate (B79036) can inhibit perchlorate biodegradation. ca.gov
Perchlorate salts are generally highly soluble in water. cdc.gov Once dissolved, the perchlorate anion exhibits very high mobility in aqueous systems. clu-in.org It has a low tendency to adsorb to soil particles, minerals, or organic matter. ca.govnih.gov This lack of significant adsorption means that perchlorate travels readily with water flow, leading to the formation of extensive and persistent contaminant plumes in groundwater. researchgate.netca.gov Studies have shown that in most soils, over 90% of perchlorate remains in the aqueous phase rather than sorbing to the solid medium. nih.gov This behavior is consistent across various soil types, reinforcing the idea that its fate is largely governed by hydrological and biological factors. nih.gov
In contrast, the mobility of the dissociated thallium cation is more complex and highly dependent on environmental conditions such as pH and redox potential. diva-portal.orgresearchgate.net The monovalent form, Tl(I), is generally more mobile. diva-portal.org
Beyond industrial releases, natural atmospheric processes contribute to a global background level of perchlorate. nih.gov Research suggests that perchlorate can be formed in the atmosphere from chloride aerosols through processes involving electrical discharges (like lightning) or photochemical reactions with ozone. cdc.govnih.gov This atmospherically-formed perchlorate is then deposited onto the Earth's surface through wet (rain, snow) and dry deposition. ca.govcdc.govnih.gov This natural pathway helps explain the presence of perchlorate in remote regions and in pre-industrial groundwater. nih.govnih.gov Atmospheric transport of perchlorate-containing particulate matter can also occur, with the distance of transport depending on particle size and wind conditions. ca.gov There is also evidence that large biomass burning events, such as wildfires, may enhance the atmospheric formation of perchlorate. digitellinc.com
Bioremediation and Phytoremediation Approaches for Perchlorate
Given that the primary degradation mechanism for perchlorate is biological, bioremediation has become a leading strategy for treating contaminated soil and water. tandfonline.comniist.res.in This approach leverages the ability of naturally occurring or introduced microorganisms to break down perchlorate under anoxic conditions. researchgate.net
In Situ Bioremediation : This involves stimulating microbial activity directly within the contaminated groundwater or soil. One common method is to create a biologically active barrier by injecting an electron donor (a carbon substrate like acetate (B1210297) or vegetable oil) into the subsurface, which intercepts the contaminant plume and creates an anoxic zone where perchlorate-reducing bacteria can thrive and degrade the contaminant. clu-in.org
Ex Situ Bioremediation : This method involves pumping contaminated water out of the ground for treatment in engineered bioreactors. enviro.wiki In these controlled systems, an electron donor is added to facilitate the microbial reduction of perchlorate to chloride. enviro.wiki Contaminated soil can also be excavated and treated in biocells or bio-piles. clu-in.org
Phytoremediation : This approach uses plants to clean up contaminated environments. cluin.org Certain plants, including hybrid poplars and some free-floating macrophytes like Pistia (water lettuce), have been shown to take up perchlorate from water and soil. cluin.orgnih.gov The perchlorate can be accumulated in the plant tissues (phytoaccumulation) or degraded in the root zone by associated microorganisms (rhizodegradation). cluin.orgnih.gov One study found that Pistia could remove over 63% of perchlorate from a solution within seven days through a combination of these mechanisms. nih.gov
| Approach | Mechanism | Description | Reference |
|---|---|---|---|
| Bioremediation | Microbial Respiration | Under anoxic conditions, bacteria use perchlorate as an electron acceptor, reducing it to chloride. | researchgate.netenviro.wiki |
| Phytoremediation | Phytoaccumulation | Plants take up perchlorate from soil and water and store it in their tissues (leaves, branches). | cluin.orgnih.gov |
| Rhizodegradation | Plants stimulate microbial activity in the root zone (rhizosphere), enhancing the breakdown of perchlorate by bacteria. | cluin.orgnih.gov |
Isotopic Approaches in Environmental Source Tracing for Perchlorate
Isotopic analysis has become a powerful tool for identifying the sources of perchlorate contamination and understanding its behavior in the environment. usgs.govresearchgate.net By measuring the ratios of stable isotopes of chlorine (³⁷Cl/³⁵Cl) and oxygen (¹⁸O/¹⁶O, ¹⁷O/¹⁶O), as well as the abundance of radioactive ³⁶Cl, scientists can often distinguish between different perchlorate sources. nih.govusgs.gov
Natural, atmospherically produced perchlorate has a distinct isotopic signature compared to synthetic perchlorate manufactured for industrial purposes. nih.govresearchgate.net This allows researchers to trace the origins of contamination in groundwater and drinking water supplies. usgs.govresearchgate.net For example, isotopic data from the Great Lakes indicate that the perchlorate present is predominantly from natural atmospheric deposition. nih.gov
Furthermore, the process of microbial degradation alters the isotopic composition of the remaining perchlorate in a predictable way. usgs.govresearchgate.net This isotopic fractionation can be used to assess whether natural attenuation of perchlorate is occurring at a contaminated site. researchgate.net The combination of chlorine and multi-oxygen isotope analysis provides a robust method for source identification and for monitoring the progress of remediation efforts. researchgate.netcug.edu.cn Similarly, stable isotope variations of thallium (²⁰⁵Tl/²⁰³Tl) are also utilized in environmental geochemistry to trace pollution sources and understand its environmental cycle. acs.org
General Thallium Environmental Geochemistry Review
Thallium (Tl) is a rare but widely distributed element in the Earth's crust, with an average abundance of approximately 0.5 to 0.7 parts per million (mg kg⁻¹). mdpi.comcanada.ca While not typically found in its native form, it exists in various minerals and is often associated with sulfide (B99878) ores of metals like zinc, copper, iron, and lead, as well as in potassium-bearing minerals such as feldspars and micas. mdpi.comcanada.camdpi.com Its environmental behavior is complex, governed by its chemical speciation, mobility, and interactions with soil and water components.
Natural and Anthropogenic Sources
Thallium is introduced into the environment through both natural and human-induced processes. Natural sources include the weathering of rocks and minerals, volcanic emissions, and meteorite impacts. canada.caresearchgate.net It is found in minerals like crookesite, lorandite, hutchinsonite, and avicennite, though these are uncommon. canada.ca
Significant environmental releases of thallium are linked to anthropogenic activities. diva-portal.orgresearchgate.net These include:
Mining and Smelting: The processing of thallium-bearing sulfide ores is a primary source of contamination. mdpi.comresearchgate.net Thallium is often recovered from flue dust and residues generated during the smelting of lead, zinc, and copper. rsc.org
Fossil Fuel Combustion: Coal, in particular, can contain elevated levels of thallium, and its combustion in power plants releases the element into the atmosphere. diva-portal.orgresearchgate.netrsc.org
Cement Production: The raw materials used in cement manufacturing can contain thallium, leading to its emission from cement plants. researchgate.netrsc.org
These industrial activities have increased the load of thallium on the Earth's surface, primarily through atmospheric deposition. diva-portal.org
Speciation and Mobility in the Environment
Thallium primarily exists in two oxidation states in the environment: the monovalent thallous ion (Tl(I)) and the trivalent thallic ion (Tl(III)). canada.caccme.ca
Thallium(I): The Tl(I) ion is the more common, stable, and mobile form in most aquatic environments. canada.caccme.ca Its ionic radius is similar to that of potassium (K⁺), allowing it to substitute for potassium in mineral structures and biological processes. mdpi.comdiva-portal.org This similarity is a key factor in its bioavailability and toxicity. Tl(I) salts are generally soluble in water, which enhances their mobility in the environment. unipd.it
Thallium(III): The Tl(III) ion is generally less mobile and tends to form under highly oxidizing and alkaline conditions. geoscienceworld.orgresearchgate.net It can precipitate as insoluble thallium(III) hydroxide (B78521) (Tl(OH)₃), which serves as a mechanism for its removal from water. canada.caccme.ca However, under anoxic (low oxygen) conditions, Tl(III) in sediments can be reduced back to the more mobile Tl(I), allowing it to re-enter the water column. canada.ca
The mobility and bioavailability of thallium in soil are influenced by several factors, including:
pH: Soil acidity affects thallium's mobility. Mobilization from solid phases can increase at lower pH values. diva-portal.org
Soil Composition: The presence of clay minerals, manganese oxides, and soil organic matter (SOM) influences thallium's behavior. mdpi.comresearchgate.net Thallium can be adsorbed onto the surface of manganese oxide minerals, where Tl(I) can be oxidized to Tl(III). geoscienceworld.orgresearchgate.net
Redox Potential: The oxidation-reduction conditions of the soil and water determine the stable form of thallium. researchgate.net In reducing environments, Tl(I) may precipitate as the insoluble sulfide (Tl₂S). ccme.ca
Studies have shown that while Tl(III) is thermodynamically predicted to be unstable in most freshwaters, the oxidation of Tl(I) can occur, particularly in the presence of light and iron(III). diva-portal.org This can lead to the adsorption of thallium onto particulate matter and its removal from the solution. diva-portal.org
Environmental Concentrations
Thallium concentrations vary significantly between uncontaminated and contaminated sites.
| Environment | Concentration Range | Location/Context | Citation |
| Soil | |||
| 0.1 - 2.0 mg/kg | Typical range in terrestrial environments | mdpi.com | |
| 0.64 - 88 mg/kg | Contaminated areas in Sweden | diva-portal.org | |
| 21 - 282 mg/kg | Highly mineralized area in Guizhou, China | researchgate.net | |
| 1.5 - 124 mg/kg | Soils in the Lanmuchang area, China | nih.gov | |
| Water | |||
| 4.5 - 12 ng/L | Unpolluted Swedish lakes | diva-portal.org | |
| 6.6 ng/L | Average river water | rsc.org | |
| 1.3 ng/L | Average seawater | rsc.org | |
| 0.07 - 31 µg/L | Surface waters in Lanmuchang area, China | nih.gov | |
| Sediment | |||
| 0.07 - 1.46 mg/kg | Unpolluted Swedish lakes | diva-portal.org | |
| Ores/Rocks | |||
| 100 - 35,000 ppm | Sulfide ores in Lanmuchang Hg-Tl deposit | geoscienceworld.org | |
| 39 - 490 ppm | Host rocks in Lanmuchang Hg-Tl deposit | geoscienceworld.org | |
| 0.22 - 16 ppm | Gold ores and host rocks | geoscienceworld.org |
Sequential extraction studies provide insight into the mobility of thallium in contaminated soils. A significant portion of thallium can exist in environmentally mobile fractions. For instance, in polluted soils in China, the water-soluble fraction accounted for about 0.1% of total thallium, while the weak acid extractable fraction was 0.6%-4%, and the strong acid extractable fraction contained 60%-70%. researchgate.net This indicates a high potential for mobility and bioavailability in contaminated environments. researchgate.net
Q & A
Basic Research Questions
Q. How can the solubility of thallium(I) perchlorate in aqueous solutions be experimentally determined for precise solution preparation?
- Methodological Answer : Solubility can be measured by preparing saturated solutions at controlled temperatures (e.g., 0–100°C) and analyzing the dissolved concentration via gravimetric or spectrophotometric methods. Data from solubility tables indicate that thallium(I) perchlorate exhibits temperature-dependent solubility, ranging from 6 g/100 mL at 0°C to 81.5 g/100 mL at 80°C . For reproducibility, ensure solutions are equilibrated for 24 hours and filtered to remove undissolved particles before analysis.
Q. What safety protocols are critical when handling thallium perchlorate in laboratory settings?
- Methodological Answer : Strict adherence to PPE (gloves, lab coats, goggles) and local exhaust ventilation is mandatory. Avoid contact with strong oxidizers (e.g., organic solvents) due to potential explosive reactions. Contaminated equipment must be deactivated using 5% sodium thiosulfate, followed by disposal in accordance with hazardous waste regulations. Work surfaces should be monitored for spills using fluorescence-based detection kits .
Q. How does the choice of supporting electrolyte influence the electrochemical reduction of thallium(I) at a dropping mercury electrode (DME)?
- Methodological Answer : Sodium perchlorate, potassium nitrate, and potassium chloride are common electrolytes. In sodium perchlorate, thallium(I) reduction proceeds reversibly with minimal adsorption interference, whereas nitrate and chloride electrolytes induce reactant adsorption at the mercury-solution interface, altering double-layer capacitance. DC polarography in 0.1M sodium perchlorate yields well-defined waves with a half-wave potential (E₁/₂) of −0.45 V vs. SCE, confirming reversible electron transfer .
Q. How is this compound’s molar mass used to standardize experimental concentrations?
- Methodological Answer : The molecular weight of TlClO₄ (303.83 g/mol) is critical for preparing molar solutions. For example, dissolving 3.038 g in 1 L of water yields a 0.01M solution. Verify purity via elemental analysis (e.g., ICP-MS for thallium content) and account for hygroscopicity by storing the compound in a desiccator .
Advanced Research Questions
Q. How can contradictions in reported kinetic parameters for thallium(I) reduction (e.g., Ksh values) be resolved?
- Methodological Answer : Discrepancies arise from differing equivalent circuit models (e.g., Randles vs. adsorption-modified circuits). Use faradaic impedance spectroscopy with phase-sensitive AC polarography to distinguish charge transfer resistance (Rₐₜ) from adsorption capacitance. For instance, Ksh > 1 in sodium perchlorate confirms reversibility, while Ksh < 1 in chloride-rich systems suggests kinetic limitations due to ion pairing .
Q. What experimental approaches quantify adsorption effects of thallium(I) ions at electrode interfaces?
- Methodological Answer : Electrochemical quartz crystal microbalance (EQCM) or double-layer capacitance measurements via impedance spectroscopy can detect adsorption. In 1M KCl, thallium(I) adsorption reduces the differential capacitance from 20 µF/cm² (bare mercury) to 12 µF/cm², validated by anomalous cot φ shifts in AC polarograms .
Q. How do thermal decomposition pathways of this compound inform its stability under varying conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) under inert atmosphere shows decomposition initiating at 250°C, releasing ClO₄⁻ radicals and forming Tl₂O₃ residues. Coupled DSC reveals an exothermic peak at 320°C, correlating with perchlorate lattice breakdown. These data necessitate temperature-controlled storage (<200°C) to prevent autocatalytic decomposition .
Q. What analytical methods are optimal for speciating thallium in environmental matrices containing perchlorate?
- Methodological Answer : Combine ion chromatography (IC) with inductively coupled plasma mass spectrometry (ICP-MS) to separate Tl(I) and Tl(III). For fluorescence-based detection, derivatize Tl(I) with 2-phenylbenzoquinolizinium perchlorate, achieving a detection limit of 0.1 µg/L. Validate using standard reference materials (e.g., NIST SRM 1643e) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
